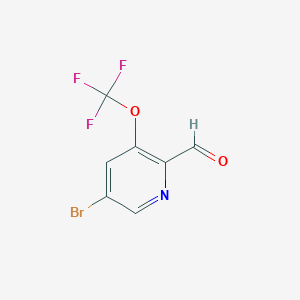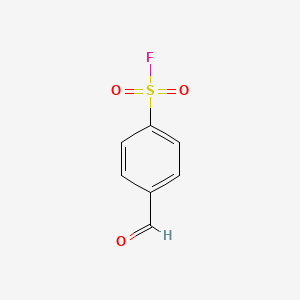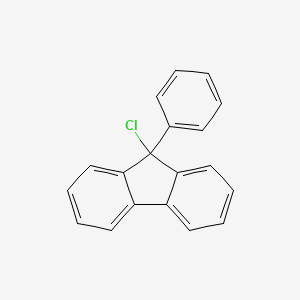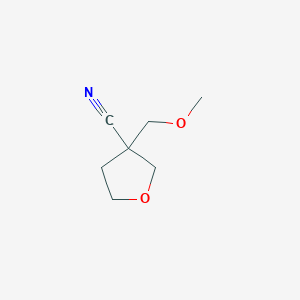
1-Benzyl-2,4,5,6-tetramethylpiperidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-2,4,5,6-tetramethylpiperidin-3-amine is an organic compound with the molecular formula C16H26N2 It is a derivative of piperidine, characterized by the presence of a benzyl group and four methyl groups attached to the piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2,4,5,6-tetramethylpiperidin-3-amine typically involves the alkylation of a piperidine derivative. One common method includes the reaction of 2,4,5,6-tetramethylpiperidine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-2,4,5,6-tetramethylpiperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine ring positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydride.
Major Products:
Oxidation: Benzyl ketones or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Substituted benzyl or piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-2,4,5,6-tetramethylpiperidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Benzyl-2,4,5,6-tetramethylpiperidin-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes or disrupt cell membrane integrity.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-2,3,5,6-tetramethylpiperidin-4-amine: Similar structure but with different substitution pattern on the piperidine ring.
2,2,6,6-Tetramethylpiperidine: Lacks the benzyl group but shares the tetramethylpiperidine core.
Uniqueness: 1-Benzyl-2,4,5,6-tetramethylpiperidin-3-amine is unique due to the specific positioning of the benzyl and methyl groups, which can influence its chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C16H26N2 |
|---|---|
Molekulargewicht |
246.39 g/mol |
IUPAC-Name |
1-benzyl-2,4,5,6-tetramethylpiperidin-3-amine |
InChI |
InChI=1S/C16H26N2/c1-11-12(2)16(17)14(4)18(13(11)3)10-15-8-6-5-7-9-15/h5-9,11-14,16H,10,17H2,1-4H3 |
InChI-Schlüssel |
XHQDHKBQLIGGBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C(N(C1C)CC2=CC=CC=C2)C)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5,5,7-Trimethyl-1-oxaspiro[2.5]octane](/img/structure/B13153046.png)
![6-(Trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B13153053.png)






![2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]propan-2-ol](/img/structure/B13153102.png)
![3-amino-N-[(2Z)-1-methylpyrrolidin-2-ylidene]benzene-1-sulfonamide](/img/structure/B13153114.png)
